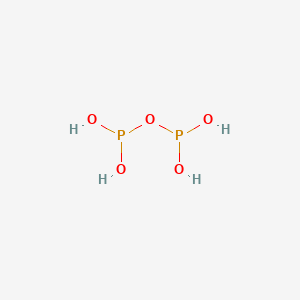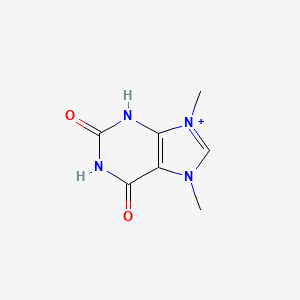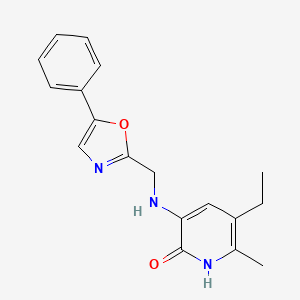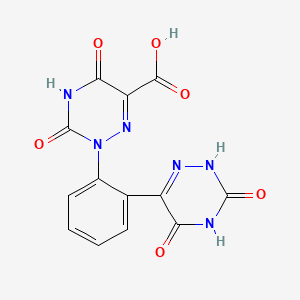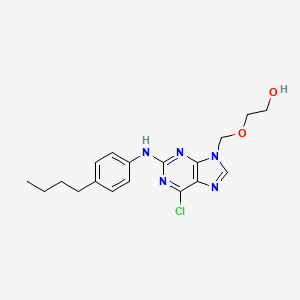
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine base substituted with a butylphenyl group and a chloro group, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- typically involves multiple steps, starting with the preparation of the purine base. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Substitution Reactions:
Methoxylation: The final step involves the methoxylation of the purine base to introduce the methoxy group, using reagents like methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; often carried out in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
科学的研究の応用
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
作用機序
The mechanism of action of Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethanol, 2-((2-((4-butylphenyl)amino)-6-methoxy-9H-purin-9-yl)methoxy)
- Ethanol, 2-((2-((4-butylphenyl)amino)-6-fluoro-9H-purin-9-yl)methoxy)
Uniqueness
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chloro group can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
104715-78-8 |
|---|---|
分子式 |
C18H22ClN5O2 |
分子量 |
375.9 g/mol |
IUPAC名 |
2-[[2-(4-butylanilino)-6-chloropurin-9-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H22ClN5O2/c1-2-3-4-13-5-7-14(8-6-13)21-18-22-16(19)15-17(23-18)24(11-20-15)12-26-10-9-25/h5-8,11,25H,2-4,9-10,12H2,1H3,(H,21,22,23) |
InChIキー |
SYBYUEREIFUEHW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


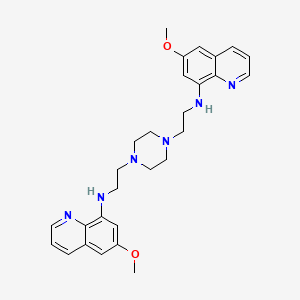
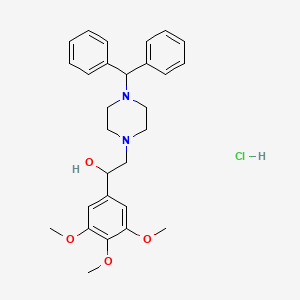
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)
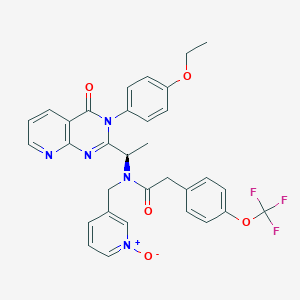
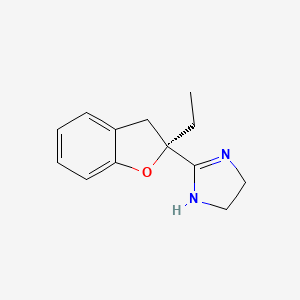
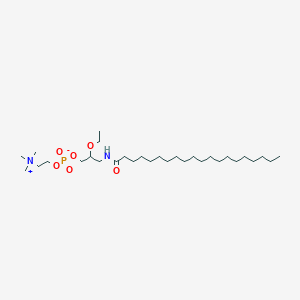

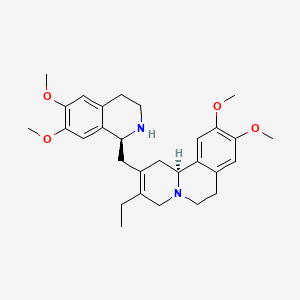

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
